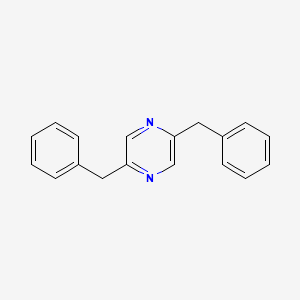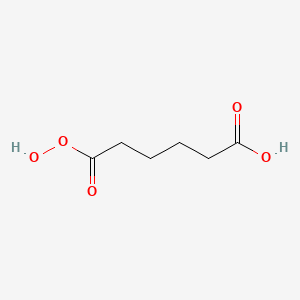
6-Hydroperoxy-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroperoxy-6-oxohexanoic acid is a bifunctional carboxylic acid with both hydroperoxy and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydroperoxy-6-oxohexanoic acid can be synthesized through the oxidation of 2-hydroxycyclohexanone. The process involves both nonradical and radical routes, utilizing peroxide compounds as oxidizing agents . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process is typically carried out in the presence of cobalt compounds at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroperoxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids and anhydrides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxide compounds are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Cobalt compounds are often used as catalysts in industrial oxidation processes.
Major Products Formed:
6-Oxohexanoic Acid: Formed by the decomposition of this compound.
Adipic Acid and Anhydrides: Result from further oxidation and transformation reactions.
Wissenschaftliche Forschungsanwendungen
6-Hydroperoxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various functionalized polymers and esters.
Biology: Studied for its potential role in biochemical pathways involving oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of caprolactam and adipic acid, which are important industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-hydroperoxy-6-oxohexanoic acid involves its ability to undergo oxidative and reductive transformations. The hydroperoxy group can generate reactive oxygen species (ROS), which can participate in various biochemical pathways. The oxo group can interact with nucleophiles, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
6-Oxohexanoic Acid: A closely related compound formed by the decomposition of 6-hydroperoxy-6-oxohexanoic acid.
Adipic Acid: Another bifunctional carboxylic acid with similar industrial applications.
Valeric Acid: A shorter-chain carboxylic acid with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroperoxy and oxo functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
77155-29-4 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
6-hydroperoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c7-5(8)3-1-2-4-6(9)11-10/h10H,1-4H2,(H,7,8) |
InChI-Schlüssel |
KCAZSAYYICOMMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


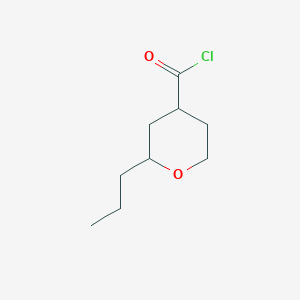
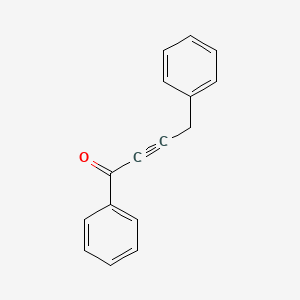
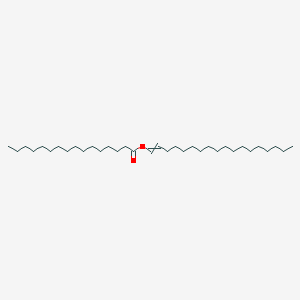
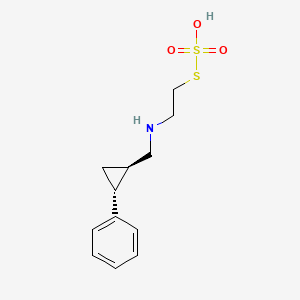
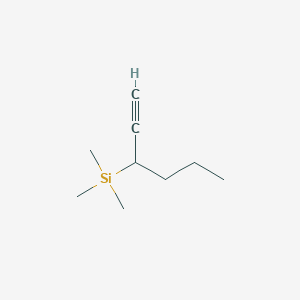
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
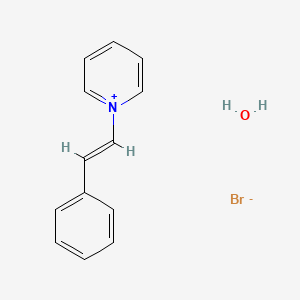
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
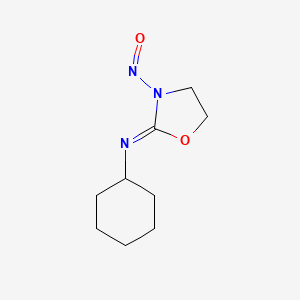

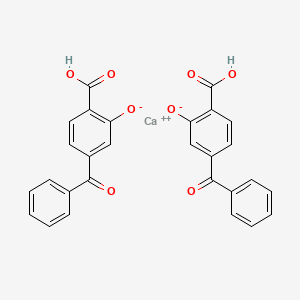
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
